
2-Aminoheptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O It belongs to the class of fatty amides, which are carboxylic acid amide derivatives of fatty acids This compound is characterized by the presence of an amino group (-NH2) attached to the heptane chain, making it a primary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminoheptanamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of heptanoyl chloride with ammonia can yield this compound. Another method involves the reductive amination of heptanal with ammonia, followed by the reduction of the resulting imine to form the amine.
Industrial Production Methods: Industrial production of this compound typically involves the use of biotransformation and chemical synthesis. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This is followed by esterification and ammonolysis reactions to obtain the target compound . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminoheptanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and ammonia or amines are typically used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and halogen acids.
Applications De Recherche Scientifique
2-Aminoheptanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Aminoheptanamide involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Aminoheptane: A secondary alkyl amine used in the synthesis of other organic compounds.
2-Amino-6-methylheptane: A derivative with a methyl group on the heptane chain.
Heptanamide: A fatty amide similar in structure but lacking the amino group.
Uniqueness: 2-Aminoheptanamide is unique due to the presence of both an amino group and an amide group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its specific properties and reactivity distinguish it from other similar compounds .
Propriétés
Numéro CAS |
53726-15-1 |
|---|---|
Formule moléculaire |
C7H16N2O |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-aminoheptanamide |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
Clé InChI |
UMGJWCXKSKEXOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



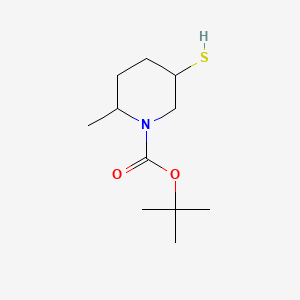

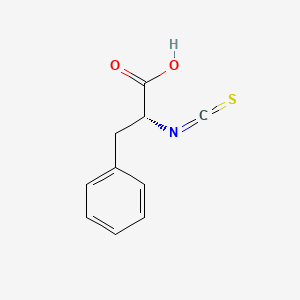
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)

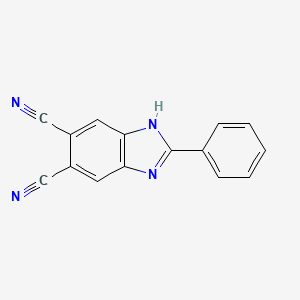

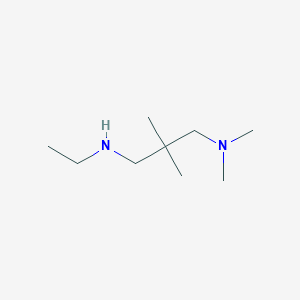
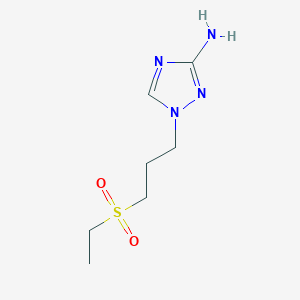
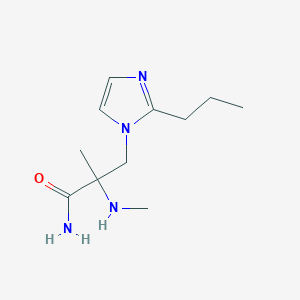

![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13638022.png)
